molecular formula C5H7N3O B12302946 4,6-Dimethyl-[1,3,5]triazin-2-ol CAS No. 30885-99-5

4,6-Dimethyl-[1,3,5]triazin-2-ol

Cat. No.: B12302946
CAS No.: 30885-99-5
M. Wt: 125.13 g/mol
InChI Key: PUVSYOJRRUJSAQ-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2(1H)-one, 4,6-dimethyl- is a heterocyclic compound that belongs to the triazine family. It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazin-2(1H)-one, 4,6-dimethyl- can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with dimethylamine under controlled conditions. The reaction typically requires a solvent such as acetone and a base like sodium hydroxide to facilitate the substitution of chlorine atoms with dimethylamine groups .

Industrial Production Methods

In industrial settings, the production of 1,3,5-triazin-2(1H)-one, 4,6-dimethyl- often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2(1H)-one, 4,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired products and the nature of the substituents on the triazine ring.

Major Products Formed

The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, substituting chlorine atoms with amines results in the formation of triazine derivatives with potential biological activity .

Mechanism of Action

The mechanism of action of 1,3,5-triazin-2(1H)-one, 4,6-dimethyl- and its derivatives often involves the inhibition of specific enzymes or the disruption of cellular processes. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing its normal function . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1,3,5-Triazin-2(1H)-one, 4,6-dimethyl- can be compared with other triazine compounds such as:

The uniqueness of 1,3,5-triazin-2(1H)-one, 4,6-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine compounds.

Properties

IUPAC Name

4,6-dimethyl-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-6-4(2)8-5(9)7-3/h1-2H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVSYOJRRUJSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275338
Record name AC1L1U0O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30885-99-5
Record name AC1L1U0O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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